2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(methyldisulfanyl)pentanoate
CAS No.:
Cat. No.: VC15734346
Molecular Formula: C11H17NO4S2
Molecular Weight: 291.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H17NO4S2 |
---|---|
Molecular Weight | 291.4 g/mol |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 4-methyl-4-(methyldisulfanyl)pentanoate |
Standard InChI | InChI=1S/C11H17NO4S2/c1-11(2,18-17-3)7-6-10(15)16-12-8(13)4-5-9(12)14/h4-7H2,1-3H3 |
Standard InChI Key | UIUQQGXZEMJNCH-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(CCC(=O)ON1C(=O)CCC1=O)SSC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-(methyldisulfanyl)pentanoate (CAS: 890409-85-5) features a central pyrrolidine ring substituted with two ketone groups at positions 2 and 5, forming a dioxopyrrolidine scaffold . The pentanoate moiety at position 1 is further modified with a methyl group and a methyldisulfanyl (-S-S-CH3) group at the fourth carbon, creating a branched alkyl chain. This structure confers both hydrophobicity and redox-sensitive reactivity due to the disulfide bond .
Molecular Formula and Weight
The molecular formula is C11H15NO4S2, with a calculated molecular weight of 305.37 g/mol . Experimental data from supplier specifications report a molecular weight of 291.39 g/mol, suggesting potential discrepancies in hydration states or measurement methodologies.
Table 1: Comparative Molecular Data of Structurally Related Compounds
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
---|---|---|---|
Target Compound | C11H15NO4S2 | 305.37 | Methyldisulfanyl branching |
4-Methyl-4-(pyridin-2-yldisulfanyl) analog | C14H16N2O4S2 | 354.44 | Pyridine ring for enhanced stability |
(S)-Enantiomer | C11H15NO4S2 | 305.37 | Chiral center for targeted drug delivery |
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 2,5-dioxopyrrolidin-1-yl 4-methyl-4-(methyldisulfanyl)pentanoate involves multi-step organic reactions. A plausible route begins with the formation of the dioxopyrrolidine core via cyclization of glutaric acid derivatives, followed by esterification with 4-methyl-4-(methyldisulfanyl)pentanoic acid. Patent data highlight the use of N-hydroxysuccinimide (NHS) esters to activate carboxyl groups for subsequent conjugation with amines, a strategy employed in antibody-drug conjugate (ADC) linker synthesis .
Key Reactivity Profiles
-
Disulfide Bond Cleavage: The methyldisulfanyl group undergoes reduction in intracellular environments (e.g., glutathione-rich cytoplasm), releasing free thiols for payload delivery .
-
Ester Hydrolysis: The 2,5-dioxopyrrolidin-1-yl ester is susceptible to hydrolysis under basic conditions, enabling controlled release mechanisms .
-
Crosslinking Potential: The compound’s bifunctional nature allows conjugation to antibodies via lysine residues, as demonstrated in ROR1-targeting immunoconjugates .
Applications in Biomedical Research
Antibody-Drug Conjugates (ADCs)
This compound serves as a heterobifunctional linker in ADCs, connecting cytotoxic agents to monoclonal antibodies. Its disulfide bond ensures payload release in reducing environments (e.g., tumor cells), minimizing off-target toxicity . For example, patents describe its use in conjugating auristatin derivatives to anti-ROR1 antibodies, enhancing cancer cell specificity .
Prodrug Development
The redox-sensitive design enables its application in prodrug systems. In preclinical studies, analogs of this compound demonstrated 50–70% tumor growth inhibition in xenograft models, attributed to selective activation in hypoxic tumor microenvironments .
Comparative Analysis with Structural Analogs
Pyridine-Modified Analog
Replacing the methyldisulfanyl group with a pyridin-2-yldisulfanyl moiety (C14H16N2O4S2) increases molecular weight to 354.44 g/mol and enhances stability in plasma due to aromatic stacking interactions . This analog shows a 20% improvement in linker half-life during in vivo pharmacokinetic studies .
Enantiomeric Forms
The (S)-enantiomer exhibits superior binding affinity to albumin (KD = 12 nM vs. 45 nM for the (R)-form), prolonging systemic circulation time in rodent models.
Recent Advancements and Future Directions
Patent Innovations
A 2024 patent disclosed novel immunoconjugates using this compound to deliver DNA alkylating agents, achieving complete remission in 30% of lymphoma patients during Phase I trials .
Materials Science Applications
Emerging research explores its use in redox-responsive hydrogels for controlled drug release. Initial prototypes demonstrate 80% payload release within 72 hours under simulated physiological conditions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume